molecular formula C19H14F4IN3O6S B8602676 [3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl] trifluoromethanesulfonate

[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl] trifluoromethanesulfonate

Cat. No.: B8602676
M. Wt: 615.3 g/mol
InChI Key: MYSICWOANMWNQI-UHFFFAOYSA-N
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Description

[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl] trifluoromethanesulfonate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethanesulfonic acid ester group, a cyclopropyl ring, and multiple functional groups that contribute to its reactivity and applications.

Preparation Methods

The synthesis of trifluoromethanesulfonic acid 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydro-pyrido[2,3-d]pyrimidin-5-yl ester involves several steps. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidin core, followed by the introduction of the cyclopropyl group and the 2-fluoro-4-iodophenyl moiety. The final step involves the esterification with trifluoromethanesulfonic acid. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl] trifluoromethanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trifluoromethanesulfonic acid 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydro-pyrido[2,3-d]pyrimidin-5-yl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Compared to other similar compounds, trifluoromethanesulfonic acid 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydro-pyrido[2,3-d]pyrimidin-5-yl ester stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share similar core structures but differ in their ester groups, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C19H14F4IN3O6S

Molecular Weight

615.3 g/mol

IUPAC Name

[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidin-5-yl] trifluoromethanesulfonate

InChI

InChI=1S/C19H14F4IN3O6S/c1-8-14(33-34(31,32)19(21,22)23)13-15(25(2)16(8)28)27(12-6-3-9(24)7-11(12)20)18(30)26(17(13)29)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3

InChI Key

MYSICWOANMWNQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N(C1=O)C)N(C(=O)N(C2=O)C3CC3)C4=C(C=C(C=C4)I)F)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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